3-Aminopyrrolidine
Overview
Description
3-Aminopyrrolidine is an important compound in organic chemistry and pharmaceutical research due to its utility as a building block in the synthesis of various active pharmaceutical ingredients and complex organic molecules. Its synthesis and properties are of considerable interest for developing novel compounds with significant biological activities.
Synthesis Analysis
The synthesis of 3-Aminopyrrolidines can be achieved through various methodologies, including the ring rearrangement of 2-aminomethylazetidines, a process mediated by boron trifluoride to yield enantiopure 3-aminopyrrolidines in good yield (Vargas-Sanchez et al., 2005). Another method involves the diastereoselective conjugate addition for asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid (Bunnage et al., 2004). Moreover, synthesis from alpha-aminoacids, illustrating a path from D-alanine to the antipsychotic compound nemonapride, showcases the versatility of 3-aminopyrrolidine syntheses (Hoang et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-Aminopyrrolidine is foundational to its reactivity and application in synthesis. The compound's structure facilitates its involvement in various chemical reactions, serving as a precursor to many complex molecules. Its analysis is crucial for understanding the mechanisms underlying its reactivity and the synthesis of derivatives.
Chemical Reactions and Properties
3-Aminopyrrolidines participate in a range of chemical reactions, including ring expansion, cyclization, and conjugate addition, to produce a variety of complex molecules. Their utility in synthesizing chiral ligands, polycyclic spiropyrrolidine oxindoles, and derivatives with potential pharmacological activities highlights their broad applicability in medicinal chemistry (Suero et al., 2002).
Scientific Research Applications
Synthesis of Pharmaceutically Active Substances : 3-Aminopyrrolidine serves as an intermediate in the synthesis of many pharmaceutically active substances. For instance, Han et al. (2018) demonstrated the synthesis of optically active tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, emphasizing its utility in industrial preparation due to mild reaction conditions and economic viability (Han et al., 2018).
Development of New Synthesis Methods : Vargas-Sanchez et al. (2005) developed a method for creating enantiopure 3-aminopyrrolidines, demonstrating the versatility of 3-aminopyrrolidine in various synthesis contexts (Vargas-Sanchez et al., 2005).
Antagonistic Activity against Human Chemokine Receptor : Lim et al. (2010) synthesized novel 3-aminopyrrolidine derivatives and evaluated their antagonistic activity against human chemokine receptor 2, highlighting its potential in developing new pharmaceutical agents (Lim et al., 2010).
Use in Chemical Reactions : Suero et al. (2002) described the preparation of 3-aminopyrrolidines by cyclization of neutral α-aminoalkyl radicals, indicating its role in facilitating complex chemical reactions (Suero et al., 2002).
Asymmetric Synthesis and Properties in Antibacterial Agents : Rosen et al. (1988) focused on the asymmetric synthesis and properties of the enantiomers of an antibacterial agent incorporating 3-aminopyrrolidine, demonstrating its importance in enhancing the efficacy of pharmaceutical compounds (Rosen et al., 1988).
Involvement in Neuroprotective Drugs : Battaglia et al. (1998) explored the use of Aminopyrrolidine-2R,4R-dicarboxylated as a selective agonist of metabotropic glutamate receptors, indicating its potential application in neuroprotective drugs (Battaglia et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXSWUFDCSEIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276538, DTXSID10869408 | |
Record name | 3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrrolidine | |
CAS RN |
79286-79-6 | |
Record name | 3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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